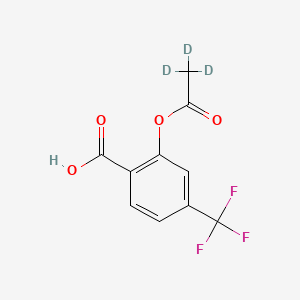

Triflusal-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7F3O4 |

|---|---|

Molecular Weight |

251.17 g/mol |

IUPAC Name |

2-(2,2,2-trideuterioacetyl)oxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i1D3 |

InChI Key |

RMWVZGDJPAKBDE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Triflusal-d3 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triflusal-d3, the deuterated isotopic analog of the antiplatelet agent Triflusal. This compound is a critical tool in the research and development of Triflusal, primarily serving as an internal standard for highly accurate and precise quantification in bioanalytical studies. This document details the chemical structure, physicochemical properties, and proposed synthesis of this compound. Furthermore, it outlines the multifaceted mechanism of action of Triflusal, for which this compound is an indispensable analytical surrogate. Extensive pharmacokinetic data for Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are presented in tabular format for clarity. Detailed experimental protocols for the synthesis of this compound and its application in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method are also provided. Finally, a signaling pathway diagram illustrates the mechanism of action of Triflusal.

Introduction to this compound

Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used for the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2] this compound is a stable, isotopically labeled version of Triflusal, where three hydrogen atoms on the acetyl group have been replaced with deuterium atoms. This seemingly minor structural modification does not alter the chemical reactivity but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly reliable pharmacokinetic and metabolism data.

Chemical Structure and Properties

The key structural difference between Triflusal and this compound lies in the isotopic composition of the acetyl methyl group. This substitution minimally impacts the compound's chemical behavior while increasing its molecular weight by three daltons.

Table 1: Physicochemical Properties of Triflusal and this compound

| Property | Triflusal | This compound |

| IUPAC Name | 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid | 2-(acetyloxy-d3)-4-(trifluoromethyl)benzoic acid |

| Molecular Formula | C₁₀H₇F₃O₄ | C₁₀H₄D₃F₃O₄ |

| Molecular Weight | 248.16 g/mol | 251.18 g/mol |

| CAS Number | 322-79-2 | 2748541-63-9 |

Note: Data compiled from various chemical supplier databases.

Below is the chemical structure of this compound:

Mechanism of Action of Triflusal

Triflusal exerts its antiplatelet effects through a multi-pronged mechanism, making it a unique therapeutic agent.[3][4] this compound is instrumental in the precise pharmacokinetic profiling that underpins the clinical understanding of these mechanisms.

-

Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits COX-1 in platelets, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[4][5]

-

Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal can inhibit the activation of NF-κB, a transcription factor involved in the expression of inflammatory and adhesion molecules.[5]

-

Increased Nitric Oxide (NO) Synthesis: Triflusal has been shown to increase the production of nitric oxide, a vasodilator that also inhibits platelet aggregation.[5]

-

Inhibition of Phosphodiesterase (PDE): By blocking PDE, Triflusal leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation.[3]

The signaling pathway below illustrates the primary mechanisms of action of Triflusal.

Caption: Mechanism of Action of Triflusal.

Pharmacokinetic Data of Triflusal

The following tables summarize key pharmacokinetic parameters of Triflusal and its active metabolite, HTB, in healthy human subjects. This compound is essential for the accurate determination of these parameters in clinical and preclinical studies.

Table 2: Single-Dose Pharmacokinetic Parameters of Triflusal and HTB

| Parameter | Triflusal (600 mg) | HTB (from 600 mg Triflusal) |

| Cmax (µg/mL) | 10.85 - 16.85 | 65.51 - 92.7 |

| Tmax (h) | 0.55 - 0.88 | 2.0 - 4.96 |

| AUC₀-t (mg·h/L) | 13.18 - 18.43 | 2748.18 - 2877.97 |

| t½ (h) | 0.35 - 0.76 | 34.3 - 65.57 |

Data compiled from multiple pharmacokinetic studies in healthy volunteers.

Table 3: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of HTB

| Parameter | HTB (from 600 mg Triflusal daily) |

| Cmax,ss (µg/mL) | ~153 |

| Cmin,ss (µg/mL) | ~96.4 |

| Tmax,ss (h) | ~2.7 |

Data from a study involving multiple doses of Triflusal.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a bioanalytical setting.

Synthesis of this compound

This protocol is adapted from the general synthesis of acetylated salicylic acid derivatives and the specific synthesis of deuterated aspirin.

Objective: To synthesize this compound by acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid using deuterated acetic anhydride.

Materials:

-

2-hydroxy-4-(trifluoromethyl)benzoic acid

-

Acetic anhydride-d6

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous diethyl ether

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, combine 1.0 equivalent of 2-hydroxy-4-(trifluoromethyl)benzoic acid with 2.5 equivalents of acetic anhydride-d6.

-

With continuous stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Attach a condenser to the flask and gently heat the mixture to 50-60°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add the reaction mixture to a beaker containing cold deionized water while stirring. This compound will precipitate as a white solid.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a mixture of diethyl ether and hexane to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum should show the absence of the acetyl methyl proton signal, and mass spectrometry will confirm the expected molecular weight of 251.18 g/mol .

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Synthesis and Purification Workflow for this compound.

Bioanalytical Method for Triflusal using LC-MS/MS with this compound Internal Standard

Objective: To quantify the concentration of Triflusal in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Equipment:

-

Human plasma samples

-

Triflusal analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Protein precipitation plates or microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Triflusal and this compound in acetonitrile.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Triflusal.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the this compound internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Triflusal from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions (ESI in negative ion mode):

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Triflusal: Q1/Q3 (e.g., m/z 247.0 -> 205.0)

-

This compound: Q1/Q3 (e.g., m/z 250.0 -> 208.0)

-

-

Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Triflusal and this compound.

-

Calculate the peak area ratio (Triflusal / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Triflusal in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The logical workflow for the bioanalytical method is presented below.

Caption: Bioanalytical Workflow for Triflusal Quantification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

The Role of Triflusal-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Triflusal-d3 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological action of Triflusal, the principles of using deuterated internal standards, and a detailed, albeit hypothetical, experimental protocol for the quantification of Triflusal in biological matrices using this compound.

The Pharmacological Mechanism of Action of Triflusal

Triflusal is an antiplatelet agent with a multi-faceted mechanism of action that primarily focuses on the inhibition of platelet aggregation.[1][2] Its therapeutic effects are attributed to the following key actions:

-

Inhibition of Cyclooxygenase-1 (COX-1): Similar to aspirin, Triflusal irreversibly inhibits the COX-1 enzyme in platelets.[2][3][4] This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2]

-

Inhibition of Phosphodiesterase (PDE): Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP inhibits platelet activation and aggregation.[2]

-

Preservation of Prostacyclin: Unlike aspirin, Triflusal has a minimal effect on vascular prostacyclin, an inhibitor of platelet aggregation.[1] This selective action contributes to its favorable safety profile.

-

Increased Nitric Oxide Synthesis: Triflusal has been shown to increase the synthesis of nitric oxide, a vasodilator, which can also contribute to its antithrombotic effects.[1][3][4]

-

Inhibition of Nuclear Factor kappa B (NF-κB): Triflusal inhibits the activation of NF-κB, a transcription factor involved in the expression of vascular cell adhesion molecule-1 (VCAM-1), which is necessary for platelet aggregation.[1]

The main active metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which is formed through deacetylation in the liver.[1][4][5] HTB itself possesses significant antiplatelet activity.[2][4]

Signaling Pathway of Triflusal's Antiplatelet Action

Caption: Mechanism of Triflusal's antiplatelet action within a platelet.

This compound as an Internal Standard: The Principle of Isotopic Dilution

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification.[6][7] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[8]

The fundamental principle behind using a deuterated internal standard is isotopic dilution . This compound is chemically identical to Triflusal, with the only difference being that three hydrogen atoms have been replaced by deuterium atoms. This results in a slightly higher molecular weight.

The core mechanism of action as an internal standard is as follows:

-

Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to Triflusal. This means it behaves similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography (co-elution), and ionization in the mass spectrometer.[8]

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte (Triflusal) and the internal standard (this compound) to the same extent.[7][8]

-

Mass Spectrometric Distinction: Despite their similarities, the mass spectrometer can easily distinguish between Triflusal and this compound due to their mass difference.

-

Accurate Quantification: By adding a known amount of this compound to the unknown sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the exact concentration of the analyte, thereby correcting for any experimental variations.[7]

Logical Relationship of a Deuterated Internal Standard

Caption: Principle of using a deuterated internal standard in bioanalysis.

Hypothetical Experimental Protocol for Triflusal Quantification

The following is a detailed, hypothetical experimental protocol for the quantification of Triflusal in human plasma using this compound as an internal standard. This protocol is based on common practices in bioanalytical method development.

Materials and Reagents

| Material/Reagent | Supplier/Grade |

| Triflusal Reference Standard | USP or equivalent |

| This compound Internal Standard | Synthesized or custom order |

| Human Plasma (K2EDTA) | Certified supplier |

| Acetonitrile | HPLC grade |

| Methanol | HPLC grade |

| Formic Acid | LC-MS grade |

| Water | Ultrapure (18.2 MΩ·cm) |

Stock and Working Solutions

| Solution | Concentration | Solvent |

| Triflusal Stock Solution | 1 mg/mL | Methanol |

| This compound Stock Solution | 1 mg/mL | Methanol |

| Triflusal Working Solutions | 0.1, 1, 10, 100 µg/mL | 50:50 Methanol:Water |

| This compound Working Solution | 10 µg/mL | 50:50 Methanol:Water |

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the this compound working solution (10 µg/mL) to all tubes except for the blank.

-

For calibration standards, spike with the appropriate Triflusal working solutions.

-

Add 300 µL of acetonitrile to all tubes.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Triflusal) | m/z 247.0 -> 205.0 |

| MRM Transition (this compound) | m/z 250.0 -> 208.0 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The exact MRM transitions would need to be optimized experimentally.

Experimental Workflow Diagram

References

- 1. Triflusal - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Triflusal-d3

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound. Triflusal is an antiplatelet agent structurally related to salicylates.[1] Its deuterated analog, this compound, serves as a critical internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological samples through mass spectrometry and liquid chromatography.[2] The IUPAC name for this compound is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid.[2]

Synthesis of this compound

The synthesis of this compound is most practicably achieved via the acetylation of its corresponding hydroxyl precursor, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which is also the main metabolite of Triflusal.[1][3] This is accomplished using a deuterated acetylating agent, acetic anhydride-d6, which is commercially available.[4]

Synthetic Pathway

The reaction involves the esterification of the phenolic hydroxyl group of HTB with acetic anhydride-d6. This reaction is typically catalyzed by an acid or base, or can proceed with gentle heating.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a catalytic amount of pyridine.

-

Addition of Deuterated Reagent: Slowly add acetic anhydride-d6 (1.1 eq) to the reaction mixture at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated (40-50 °C) to expedite the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Synthesis Data

The following table summarizes the typical quantities and expected yield for the synthesis of this compound.

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | 206.12[5] | 1.0 | 1.0 g |

| Acetic Anhydride-d6 | 108.13[4] | 1.1 | 0.58 g |

| Pyridine (catalyst) | 79.10 | 0.1 | ~0.05 mL |

| Product | |||

| This compound | 251.17 | - | ~1.1 g (90% yield) |

Table 1: Reagents and expected yield for the synthesis of this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality of this compound as an internal standard. The primary techniques employed for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity by Mass Spectrometry

Accurate mass spectrometry allows for the separation and quantification of the different isotopologues of this compound (i.e., d0, d1, d2, and d3 species).[6][7]

The general workflow for determining isotopic purity by LC-HRMS is depicted below.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL).

-

Chromatography: The sample is injected into a UHPLC system coupled to a high-resolution mass spectrometer. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in a high-resolution mode (resolution > 10,000) to resolve the isotopic peaks. Data is acquired in full scan mode, typically in negative ion mode to observe the [M-H]⁻ ion.

-

Data Analysis: Extracted Ion Chromatograms (EICs) are generated for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of Triflusal. The peak areas of each EIC are integrated.

-

Purity Calculation: The isotopic purity is calculated from the relative peak areas, often with a correction for the natural isotopic abundance of ¹³C. The percentage of the d3 species is reported as the isotopic enrichment.

| Isotopologue | Theoretical m/z ([M-H]⁻) | Observed Peak Area | Relative Abundance (%) |

| Triflusal-d0 | 247.0223 | 1,500 | 0.15 |

| Triflusal-d1 | 248.0286 | 3,000 | 0.30 |

| Triflusal-d2 | 249.0349 | 15,000 | 1.50 |

| This compound | 250.0412 | 980,500 | 98.05 |

| Total | 1,000,000 | 100.00 |

Table 2: Representative LC-HRMS data for the determination of isotopic purity of this compound. Isotopic enrichment (d3) is 98.05%.

Isotopic Purity by NMR Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for purity assessment and can confirm the successful incorporation of deuterium.[8][9][10]

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (typically around 2.3 ppm) relative to the aromatic protons confirms successful deuteration.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signal of the -OCD₃ group, providing further confirmation of labeling.

| Nucleus | Triflusal Signal (ppm) | This compound Signal (ppm) | Comments |

| ¹H | ~2.3 (s, 3H, -COCH₃) | Absent or greatly reduced | Confirms deuteration at the acetyl group. |

| ¹H | 7.5-8.2 (m, 3H, Ar-H) | 7.5-8.2 (m, 3H, Ar-H) | Aromatic protons serve as an internal reference. |

| ²H | Not applicable | ~2.3 (s, 3D, -COCD₃) | Direct observation of the incorporated deuterium. |

Table 3: Expected ¹H and ²H NMR chemical shifts for Triflusal and this compound.

Summary of Quantitative Data

This table provides a consolidated summary of the key quantitative parameters for the synthesis and analysis of this compound.

| Parameter | Method/Technique | Typical Value |

| Synthesis | ||

| Molar Ratio (HTB:Ac₂O-d6) | Chemical Synthesis | 1 : 1.1 |

| Reaction Yield | Gravimetric | >90% |

| Purity Analysis | ||

| Chemical Purity | HPLC | >99% |

| Isotopic Enrichment (% d3) | LC-HRMS | >98% |

| d2-Isotopologue Content | LC-HRMS | <2% |

| d1-Isotopologue Content | LC-HRMS | <0.5% |

| d0-Isotopologue Content | LC-HRMS | <0.2% |

| ¹H NMR Acetyl Signal Reduction | ¹H qNMR | >98% |

Table 4: Summary of quantitative data for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid with deuterated acetic anhydride. The rigorous assessment of its isotopic purity, primarily through high-resolution mass spectrometry, is essential for its application as an accurate internal standard in regulated bioanalytical assays. The methodologies outlined in this guide provide a robust framework for the production and quality control of high-purity this compound for research and drug development applications.

References

- 1. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 2-Hydroxy-4-(trifluoromethyl)benzoic acid AldrichCPR | 328-90-5 [sigmaaldrich.com]

- 6. almacgroup.com [almacgroup.com]

- 7. almacgroup.com [almacgroup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

A Technical Guide to the Comparative Analysis of Triflusal-d3 and Triflusal for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the comparative evaluation of deuterated Triflusal (Triflusal-d3) and its non-deuterated counterpart, Triflusal. While Triflusal is a well-established antiplatelet agent, the biological and pharmacological properties of its deuterated analog remain largely unexplored beyond its use as an analytical standard.[1] This document outlines the rationale for such a comparative study, details relevant experimental protocols, and presents the known signaling pathways of Triflusal. The central hypothesis is that the deuterium substitution in this compound may alter its pharmacokinetic and pharmacodynamic profiles, potentially offering advantages over the non-deuterated form. Such advantages, stemming from the kinetic isotope effect, could include a slower rate of metabolism and a longer half-life.[2][3] This guide is intended to serve as a foundational resource for researchers designing and conducting preclinical and in vitro studies to investigate these potential differences.

Introduction: The Rationale for Comparing this compound and Triflusal

Triflusal is an antiplatelet drug structurally related to salicylate that acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1).[4][5][6] This inhibition reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[5] Additionally, Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit other mechanisms that contribute to its antithrombotic effect, including inhibition of phosphodiesterase and increasing levels of cyclic AMP (cAMP) and nitric oxide.[5][7]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to modify the metabolic profile of a compound.[2][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect.[2] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[8] Studies on other deuterated antiplatelet agents, such as deuterated clopidogrel analogs, have shown significantly increased prodrug activation and higher inhibitory activity against platelet aggregation compared to the non-deuterated form.[9][10][11]

Currently, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Triflusal in biological samples.[1] However, its distinct biological and pharmacological properties have not been extensively investigated. A direct comparative study of this compound and Triflusal is warranted to determine if deuteration confers any therapeutic advantages.

Comparative Data Presentation

While direct comparative data for this compound versus Triflusal is not available in the public domain, the following tables provide a template for how such data should be structured. The data presented is derived from studies comparing Triflusal to aspirin or a placebo to illustrate key efficacy and pharmacokinetic parameters that should be evaluated in a head-to-head study of the deuterated and non-deuterated forms.

Table 1: Comparative Pharmacokinetic Profiles

| Parameter | Triflusal | This compound (Hypothetical) | Reference |

| Bioavailability | 83-100% | - | [6] |

| Tmax (Triflusal) | 0.88 h | - | [6] |

| Tmax (Active Metabolite HTB) | 4.96 h | - | [6] |

| Half-life (Triflusal) | 0.5 h | - | [6] |

| Half-life (Active Metabolite HTB) | 34.3 h | - | [6] |

| Protein Binding | ~99% | - | [6] |

| Metabolism | Rapid deacetylation to HTB | - | [6] |

| Excretion | Primarily renal | - | [6] |

Table 2: Comparative Pharmacodynamic Profiles (In Vitro)

| Assay | Endpoint | Triflusal | This compound (Hypothetical) | Reference |

| COX-1 Inhibition | IC50 | - | - | - |

| Platelet Aggregation (ADP-induced) | % Inhibition | - | - | - |

| Platelet Aggregation (Arachidonic Acid-induced) | % Inhibition | - | - | - |

| Thromboxane B2 Production | % Inhibition | Significant reduction | - | [12] |

Table 3: Comparative Efficacy in Clinical Models (Example from Triflusal vs. Aspirin Studies)

| Outcome | Triflusal | Aspirin | Reference |

| Inhibition of Platelet Adhesion | 25% | - | [13] |

| Inhibition of Platelet Aggregates | 89.6% | 75.2% | [13] |

| Reduction in Serious Vascular Events (vs. Placebo) | Odds Ratio 2.29 | - | |

| Incidence of Hemorrhagic Events | Lower than aspirin | - |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that should be performed to compare this compound and non-deuterated Triflusal.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is adapted from established methods for measuring COX inhibition.[14][15][16]

Objective: To determine and compare the in vitro potency of Triflusal and this compound in inhibiting COX-1 activity.

Materials:

-

Ovine COX-1 enzyme

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Triflusal and this compound stock solutions (in DMSO)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for product quantification

-

96-well plates

-

Incubator

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in a 96-well plate.

-

Add the COX-1 enzyme solution to each well and incubate for 2 minutes at 37°C.

-

Add varying concentrations of Triflusal or this compound to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a suitable quenching agent (e.g., a solution of formic acid).

-

Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS.

-

Calculate the percentage of COX-1 inhibition for each concentration of the test compounds.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both Triflusal and this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Platelet Aggregation Assay

This protocol is based on the widely used light transmission aggregometry (LTA) method.[2][3][17][18][19]

Objective: To compare the inhibitory effects of Triflusal and this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists: Adenosine diphosphate (ADP), arachidonic acid, collagen.

-

Triflusal and this compound stock solutions (in a suitable solvent).

-

Light transmission aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of Triflusal or this compound (or vehicle control) and incubate for a predetermined time.

-

Add a platelet agonist (e.g., ADP or arachidonic acid) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Calculate the percentage of inhibition of aggregation for each concentration of Triflusal and this compound compared to the vehicle control.

-

Generate dose-response curves and calculate the IC50 values for both compounds against each agonist.

-

Pharmacokinetic Study in an Animal Model

This protocol outlines a basic design for a comparative pharmacokinetic study in rodents.[20][21][22]

Objective: To compare the pharmacokinetic profiles of Triflusal and this compound following oral administration.

Materials:

-

Male Sprague-Dawley rats (or other suitable species).

-

Triflusal and this compound formulations for oral gavage.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

LC-MS/MS for bioanalysis.

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of Triflusal or this compound to separate groups of animals.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via tail vein or retro-orbital sinus.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Quantify the plasma concentrations of Triflusal, this compound, and their active metabolite HTB using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both parent compounds and the active metabolite, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Compare the pharmacokinetic parameters of Triflusal and this compound using appropriate statistical methods.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of Triflusal and a proposed experimental workflow for the comparative analysis.

Caption: Mechanism of Action of Triflusal and Hypothesized Action of this compound.

Caption: Proposed Experimental Workflow for Comparing Triflusal and this compound.

Conclusion

The deuteration of Triflusal presents a compelling opportunity to enhance its therapeutic profile. This technical guide provides a roadmap for the systematic and rigorous comparison of this compound and its non-deuterated parent compound. The detailed experimental protocols and structured data presentation formats are intended to facilitate the design of studies that can robustly evaluate the potential benefits of deuteration. The findings from such research will be crucial in determining whether this compound offers a meaningful advancement in antiplatelet therapy. While direct comparative data is currently lacking, the foundational information on Triflusal's mechanism of action and the established effects of deuteration on other pharmaceuticals strongly support the scientific merit of this investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Triflusal: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioscientia.de [bioscientia.de]

- 9. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated clopidogrel analogues as a new generation of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of triflusal in patients with prosthetic heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. interchim.fr [interchim.fr]

- 17. mountsinai.org [mountsinai.org]

- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 20. openheart.bmj.com [openheart.bmj.com]

- 21. Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.korea.ac.kr [pure.korea.ac.kr]

A Technical Guide to the Pharmacological Applications of Deuterated Triflusal: A Hypothetical Exploration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a technical exploration of the potential applications and pharmacological profile of deuterated Triflusal. As of the writing of this guide, deuterated Triflusal is a hypothetical compound not described in publicly available literature. The information presented herein is an extrapolation based on the known pharmacology of Triflusal and the established principles of drug deuteration.

Introduction: The Rationale for Deuterating Triflusal

Triflusal is an antiplatelet agent used in the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2][3] It is structurally related to salicylic acid and exerts its primary effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent promoter of platelet aggregation.[2][4][5] Triflusal also exhibits a multi-faceted mechanism of action that includes the preservation of vascular prostacyclin, inhibition of nuclear factor kappa B (NF-κB), and blockade of phosphodiesterase.[4]

Upon oral administration, Triflusal is rapidly absorbed and metabolized to its main active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB).[4][5][6][7] While Triflusal itself has a very short half-life, HTB is also pharmacologically active and has a significantly longer half-life, contributing to the sustained antiplatelet effect.[1][6][8]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a viable strategy in drug development to improve the pharmacokinetic and/or toxicological profiles of drug candidates.[9][10] This approach is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[9][][12][13] If the cleavage of a C-H bond is a rate-determining step in a drug's metabolism, deuteration at that position can slow down the metabolic process, potentially leading to:

-

Increased drug exposure (AUC)

-

Longer half-life (t½)

-

Reduced peak-to-trough fluctuations in plasma concentrations

-

Potentially altered metabolite profiles, which may reduce toxicity

Given that Triflusal undergoes rapid metabolism, it presents as a compelling candidate for deuteration. A deuterated version of Triflusal could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic benefits.

Potential Key Applications of Deuterated Triflusal

Based on the pharmacology of Triflusal and the anticipated benefits of deuteration, the key applications for a deuterated analog would likely remain in the realm of antiplatelet therapy but with potential for improved dosing regimens and patient outcomes.

-

Secondary Prevention of Ischemic Stroke and Transient Ischemic Attacks (TIAs): An enhanced pharmacokinetic profile could lead to more consistent platelet inhibition, which is crucial for long-term secondary prevention of cerebrovascular events.

-

Prevention of Myocardial Infarction: Similar to stroke prevention, a longer-acting deuterated Triflusal could offer more stable cardioprotection.

-

Thromboprophylaxis in Atrial Fibrillation: Patients with atrial fibrillation are at an increased risk of stroke and systemic embolism. A deuterated Triflusal with a more predictable pharmacokinetic profile could be a valuable therapeutic option.

-

Management of Peripheral Artery Disease: Triflusal has been shown to improve walking distance in patients with peripheral arteriopathy.[3] A deuterated version could potentially enhance these benefits through more sustained drug exposure.

Quantitative Data: A Comparative Pharmacokinetic Profile

The following table presents the known pharmacokinetic parameters of Triflusal and its active metabolite, HTB, alongside a hypothetical projection for a deuterated version of Triflusal. These projections are based on the principles of the kinetic isotope effect, assuming that deuteration slows the metabolic conversion of the parent drug.

| Parameter | Triflusal (Known) | HTB (Known Metabolite of Triflusal) | Deuterated Triflusal (Hypothetical) |

| Bioavailability | 83-100%[1] | - | ~83-100% |

| Time to Peak (tmax) | 0.88 h[1][6] | 4.96 h[1][6] | Potentially longer (e.g., 1.5 - 2.5 h) |

| Peak Concentration (Cmax) | 11.6 µg/mL[1][6] | 92.7 µg/mL[1][6] | Potentially higher |

| Half-life (t½) | 0.53 h[8] | 34.3 h[1][6] | Potentially longer (e.g., 2 - 4 h) |

| Clearance (Cl/F) | 45.5 L/h[6] | 0.18 L/h[6] | Potentially lower (e.g., 20 - 30 L/h) |

| Volume of Distribution (Vd) | 34 L[1] | - | Likely similar |

| Protein Binding | ~99%[1] | - | Likely similar |

Signaling Pathways and Metabolism

The primary metabolic pathway of Triflusal is its deacetylation to the active metabolite HTB.[4][5] Deuteration of the acetyl group could potentially slow this conversion. The diagram below illustrates this metabolic step and the primary mechanism of action of Triflusal and HTB.

Caption: Metabolism and mechanism of action of Triflusal and its potential deuterated form.

Experimental Protocols

To evaluate the pharmacological profile of a novel deuterated Triflusal, a series of preclinical and clinical studies would be necessary. A foundational preclinical study would be a comparative pharmacokinetic assessment in an animal model.

Hypothetical Protocol: Comparative Pharmacokinetic Study of Deuterated Triflusal and Triflusal in a Rat Model

Objective: To compare the pharmacokinetic profiles of deuterated Triflusal and standard Triflusal following oral administration to Sprague-Dawley rats.

Materials:

-

Deuterated Triflusal (synthesized and characterized)

-

Triflusal (reference standard)

-

Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical instrumentation (LC-MS/MS)

Methodology:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

-

Dosing:

-

Fast rats overnight prior to dosing.

-

Divide rats into two groups (n=6 per group).

-

Administer a single oral dose of either deuterated Triflusal or Triflusal (e.g., 50 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (~0.2 mL) from the tail vein at predetermined time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Collect samples into heparinized tubes and centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the parent drug (deuterated or standard Triflusal) and the active metabolite (HTB) in rat plasma.

-

Analyze plasma samples to determine the concentrations of the analytes at each time point.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters for both the parent drug and HTB for each group. Parameters to be determined include: Cmax, tmax, AUC(0-t), AUC(0-inf), t½, Cl/F, and Vd/F.

-

-

Statistical Analysis:

-

Compare the pharmacokinetic parameters between the deuterated Triflusal and Triflusal groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

The workflow for this hypothetical experiment is illustrated below.

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

While deuterated Triflusal remains a hypothetical construct, the scientific rationale for its development is sound. By leveraging the kinetic isotope effect, a deuterated version of Triflusal could exhibit a more favorable pharmacokinetic profile, potentially leading to improved efficacy, safety, and patient compliance in the long-term management of thromboembolic disorders. The experimental protocols outlined in this guide provide a roadmap for the preclinical evaluation of such a compound, which would be a critical first step in translating this concept from a theoretical possibility to a therapeutic reality. Further research and development in this area are warranted to explore the full potential of this drug development strategy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 3. Triflusal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triflusal - Wikipedia [en.wikipedia.org]

- 5. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

Understanding the d3 Label in Triflusal-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triflusal and its deuterated analog, Triflusal-d3. It delves into the core aspects of their chemical properties, mechanisms of action, and the significance of the deuterium label, with a focus on its application in analytical and pharmacokinetic studies.

Introduction to Triflusal

Triflusal, chemically known as 2-acetyloxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor structurally related to acetylsalicylic acid (aspirin).[1][2] It is utilized for the prophylaxis of thromboembolic disorders.[3] Triflusal exhibits a multi-faceted mechanism of action that differentiates it from other antiplatelet agents. Its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its pharmacological effects.[1][2]

The Significance of the d3 Label in this compound

This compound is a deuterated analog of Triflusal, where the three hydrogen atoms on the acetyl group are replaced with deuterium atoms. Its chemical name is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug.[2][4] This is primarily due to the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[5] As many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, deuteration at a metabolic site can slow down the rate of metabolism.[4] This can potentially lead to:

-

Increased drug exposure (AUC): A slower metabolic rate can result in higher and more sustained plasma concentrations of the drug.

-

Longer half-life: The drug may remain in the body for a longer period.

-

Reduced formation of metabolites: This can be advantageous if certain metabolites are associated with adverse effects.

Application of this compound as an Internal Standard

The primary and most documented application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Triflusal in biological matrices like plasma and urine.[6][7][8]

Advantages of using a deuterated internal standard:

-

Similar Chemical and Physical Properties: this compound is chemically almost identical to Triflusal, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

-

Distinct Mass: The three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 3 units higher than Triflusal. This allows the mass spectrometer to distinguish between the analyte (Triflusal) and the internal standard (this compound).

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification. Since the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.

Quantitative Data

The following tables summarize the available quantitative data for Triflusal and its active metabolite, HTB.

Table 1: Pharmacokinetic Parameters of Triflusal and its Metabolite HTB in Humans

| Parameter | Triflusal | HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | Reference(s) |

| Bioavailability | 83% - 100% | - | [3] |

| Time to Peak Plasma Concentration (Tmax) | 0.55 - 0.92 hours | 2.35 - 4.96 hours | [3][9] |

| Peak Plasma Concentration (Cmax) | 3.31 - 16.85 µg/mL (dose-dependent) | 65.51 - 92.7 µg/mL (dose-dependent) | [3][6] |

| Area Under the Curve (AUC) | 3.92 - 19.51 mg·h/L (dose-dependent) | ~2748 - 3372 mg·h/L (dose-dependent) | [6][9] |

| Plasma Half-life (t½) | 0.49 - 0.76 hours | 34.3 - 65.57 hours | [3][6][9] |

| Protein Binding | ~99% | ~98-99% | [3] |

Table 2: In Vitro Inhibitory Activity of Triflusal

| Target | IC50 | Notes | Reference(s) |

| Cyclooxygenase-2 (COX-2) | 160 µM | In human blood | [1][10] |

| Cyclooxygenase-2 (COX-2) | 280 µM | [1][10] | |

| Cyclooxygenase-1 (COX-1) | Not explicitly quantified in reviewed literature | Triflusal is a known irreversible inhibitor of COX-1.[1][11] | [1][11] |

| Thromboxane A2 Synthesis | Dose-dependent reduction | Triflusal at 300, 600, and 900 mg daily significantly reduces urinary 11-dehydro-thromboxane B2.[10] | [10] |

Experimental Protocols

Synthesis of this compound (Conceptual)

A detailed, publicly available, step-by-step protocol for the synthesis of this compound (2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid) is not available. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and the synthesis of related compounds. The key step would be the introduction of the deuterated acetyl group.

Conceptual Synthetic Steps:

-

Starting Material: 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the primary metabolite of Triflusal.

-

Deuterated Acetylating Agent: Acetic anhydride-d6 or acetyl-d3 chloride would be used to introduce the deuterated acetyl group.

-

Reaction Conditions: The reaction would likely be carried out in an aprotic solvent in the presence of a base to deprotonate the phenolic hydroxyl group of HTB, facilitating its nucleophilic attack on the acetylating agent.

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Quantification of Triflusal in Human Plasma using this compound by LC-MS/MS (General Protocol)

The following is a generalized protocol based on common practices for bioanalytical method development using a deuterated internal standard.[6][7]

1. Sample Preparation (Protein Precipitation):

- To a known volume of human plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.

- Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

- Vortex the mixture to ensure thorough mixing and complete protein precipitation.

- Centrifuge the sample at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for analysis.

- The supernatant may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

- Column: A reverse-phase C18 column is typically used.[3]

- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

- Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.6 mL/min.

- Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is likely suitable for the acidic Triflusal and this compound.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for both Triflusal and this compound and then monitoring a specific product ion for each after fragmentation in the collision cell.

- Hypothetical MRM Transitions:

- Triflusal: [M-H]⁻ → specific fragment ion

- This compound: [M+3-H]⁻ → corresponding specific fragment ion

- Optimization: The MS parameters (e.g., declustering potential, collision energy) would be optimized for maximum signal intensity for both the analyte and the internal standard.

4. Quantification:

- A calibration curve is generated by plotting the ratio of the peak area of Triflusal to the peak area of this compound against the known concentrations of Triflusal standards.

- The concentration of Triflusal in the unknown plasma samples is then determined from this calibration curve.

Mechanisms of Action and Signaling Pathways

Triflusal's antiplatelet effect is a result of its action on multiple signaling pathways.

Inhibition of Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthesis

Triflusal, similar to aspirin, irreversibly inhibits the COX-1 enzyme in platelets.[1][11] COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to Thromboxane A2 (TXA2) by thromboxane synthase.[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[12][13] By inhibiting COX-1, Triflusal effectively blocks the synthesis of TXA2, thereby reducing platelet aggregation.[1][14]

Caption: Triflusal's inhibition of the COX-1 pathway.

Inhibition of Phosphodiesterase (PDE) and Increase in cAMP

The active metabolite of Triflusal, HTB, has been shown to inhibit phosphodiesterase (PDE) activity.[1] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP).[15] By inhibiting PDE, HTB leads to an increase in intracellular cAMP levels.[1] Elevated cAMP is a key inhibitor of platelet activation and aggregation.

Caption: HTB's inhibition of the PDE/cAMP pathway.

Inhibition of the NF-κB Signaling Pathway

Triflusal has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[16] The canonical NF-κB pathway is activated by various stimuli and converges on the IκB kinase (IKK) complex, which typically consists of IKKα, IKKβ, and NEMO (IKKγ).[16][17] IKKβ-mediated phosphorylation of the inhibitory protein IκBα leads to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes.[17][18] Triflusal's inhibitory action is thought to be mediated through the IKK complex, likely targeting IKKβ.[18]

Caption: Triflusal's inhibition of the canonical NF-κB pathway.

Logical Workflow: Use of this compound in Bioanalysis

The following diagram illustrates the logical workflow for the quantitative analysis of Triflusal in a biological sample using this compound as an internal standard.

Caption: Workflow for Triflusal quantification using this compound.

Conclusion

Triflusal is an antiplatelet agent with a complex and advantageous pharmacological profile. The deuterated analog, this compound, serves as an indispensable tool for the accurate quantification of Triflusal in biological matrices, a critical aspect of drug development and clinical monitoring. The principles of the deuterium kinetic isotope effect also suggest that this compound may possess altered pharmacokinetic properties compared to Triflusal, although further studies are needed to fully characterize these differences. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its current applications and theoretical potential.

References

- 1. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. d-nb.info [d-nb.info]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of thromboxane biosynthesis by triflusal in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triflusal vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of platelet thromboxane A2 and arterial prostacyclin I2 from hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thromboxane A2 causes feedback amplification involving extensive thromboxane A2 formation on close contact of human platelets in media with a low concentration of ionized calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non-Selective PDE4 Inhibition Induces a Rapid and Transient Decrease of Serum Potassium in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IKKβ regulates the expression of coagulation and fibrinolysis factors through the NF-κB canonical pathway in LPS-stimulated alveolar epithelial cells type II - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Triflusal-d3 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Triflusal-d3 as an internal standard in the quantitative analysis of Triflusal in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.

Introduction

Triflusal is an antiplatelet agent that functions as a cyclooxygenase-1 (COX-1) inhibitor, preventing the formation of thromboxane A2.[1][2][3] Its quantitative analysis in biological fluids is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.[4]

Signaling Pathway of Triflusal

Triflusal exerts its antiplatelet effect through a dual mechanism of action. Primarily, it irreversibly inhibits the COX-1 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, a precursor for thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent promoter of platelet aggregation. Additionally, Triflusal's main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), contributes to the antiplatelet effect by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP further inhibits platelet activation and aggregation.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Triflusal in human plasma using this compound as an internal standard.

Materials and Reagents

-

Triflusal certified reference standard

-

This compound certified reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Triflusal and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Triflusal by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (1 µg/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, linear gradient to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole with ESI source |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas | Nitrogen, 800 - 1000 L/hr |

| Desolvation Temp. | 350 - 450°C |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Triflusal | To be determined empirically | To be determined empirically | 100 | To be optimized |

| This compound | To be determined empirically | To be determined empirically | 100 | To be optimized |

Note on MRM Transitions: The exact precursor and product ions for Triflusal and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the response. For Triflusal (MW: 248.15), the protonated molecule [M+H]+ would be approximately m/z 249.1. For this compound, the protonated molecule [M+H]+ would be approximately m/z 252.1. The fragmentation of these precursor ions in the collision cell will generate specific product ions that should be selected for MRM analysis.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |

| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |

| Accuracy and Precision | Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (CV) ≤ 15% (≤ 20% at LLOQ) at LLOQ, low, mid, and high QC levels. |

| Matrix Effect | The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different lots of matrix, with a CV ≤ 15%. |

| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples. |

Data Presentation

The following tables present example quantitative data that should be generated during method validation.

Table 5: Calibration Curve Data

| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |

| 1 | 0.98 | 98.0 |

| 5 | 5.12 | 102.4 |

| 25 | 24.5 | 98.0 |

| 100 | 101.5 | 101.5 |

| 500 | 495.2 | 99.0 |

| 1000 | 1008.0 | 100.8 |

Table 6: Intra-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV %) |

| LLOQ | 1 | 1.05 | 105.0 | 8.5 |

| Low | 3 | 2.95 | 98.3 | 6.2 |

| Mid | 150 | 153.2 | 102.1 | 4.8 |

| High | 800 | 790.4 | 98.8 | 3.5 |

Table 7: Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs, n=18) | Accuracy (%) | Precision (CV %) |

| LLOQ | 1 | 1.08 | 108.0 | 10.2 |

| Low | 3 | 3.05 | 101.7 | 7.8 |

| Mid | 150 | 148.9 | 99.3 | 5.5 |

| High | 800 | 805.6 | 100.7 | 4.1 |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of Triflusal in plasma using this compound as an internal standard.

References

Application Note: Quantification of Triflusal in Human Plasma using a Validated LC-MS/MS Method with Triflusal-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Triflusal in human plasma. The method utilizes a stable isotope-labeled internal standard, Triflusal-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Triflusal.

Introduction

Triflusal is an antiplatelet agent used in the prevention and treatment of thromboembolic diseases. It is structurally related to salicylate but exhibits a distinct pharmacological profile.[1] Accurate quantification of Triflusal in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of Triflusal in human plasma. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.

Experimental

Materials and Reagents

-

Triflusal analytical standard

-

This compound (2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock Solutions

-

Triflusal Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triflusal in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

Calibration Standards and Quality Control Samples

Prepare working solutions of Triflusal by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Spike blank human plasma with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations. The calibration curve should cover the expected concentration range of the study samples.[2]

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 20% B

-

3.6-5.0 min: 20% B

-

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion Electrospray (ESI-) is predicted to be optimal for these acidic molecules.

-

Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for your specific instrument. The transitions provided are predicted based on the structures of Triflusal and this compound. The loss of the acetyl group (or deuterated acetyl group) is a likely fragmentation pathway.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Triflusal | 247.0 | 205.0 | 100 | Optimize |

| This compound | 250.0 | 205.0 | 100 | Optimize |

Note: Collision energy and other source parameters must be optimized for the specific instrument being used to achieve maximum sensitivity.

Method Validation Summary

A summary of typical validation parameters for a similar bioanalytical method is provided below. These values should be established during in-house validation.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimized by the use of a stable isotope-labeled internal standard |